molecular formula C22H24N6S B187210 1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5849-31-0

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B187210
CAS RN: 5849-31-0
M. Wt: 404.5 g/mol
InChI Key: VPVZDQJMBYJICQ-UHFFFAOYSA-N
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Description

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as DMXB-A, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DMXB-A involves the activation of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including learning and memory. DMXB-A has been found to selectively activate certain subtypes of these receptors, leading to the modulation of various neurotransmitters and the improvement of cognitive function in animal models.
Biochemical and Physiological Effects:
DMXB-A has been found to exhibit a range of biochemical and physiological effects, including the modulation of various neurotransmitters, the improvement of cognitive function, and the reduction of inflammation. These effects make it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is its selectivity for certain subtypes of nicotinic acetylcholine receptors, which allows for the targeted modulation of specific neurotransmitter systems. However, one limitation of DMXB-A is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on DMXB-A. One potential avenue is the development of more potent analogs with improved selectivity and efficacy. Another potential direction is the investigation of DMXB-A's effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully elucidate the mechanism of action of DMXB-A and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of DMXB-A involves a multi-step process that starts with the preparation of the key intermediate, 4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazine. This intermediate is then coupled with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile to produce DMXB-A. The final product is purified using various chromatographic techniques to obtain a high-purity sample suitable for use in research.

Scientific Research Applications

DMXB-A has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors and the modulation of various neurotransmitters. These effects make it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.

properties

CAS RN

5849-31-0

Product Name

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Molecular Formula

C22H24N6S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H24N6S/c1-15-12-19(26-8-10-27(11-9-26)21-24-14-22(2,3)29-21)28-18-7-5-4-6-17(18)25-20(28)16(15)13-23/h4-7,12H,8-11,14H2,1-3H3

InChI Key

VPVZDQJMBYJICQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=NCC(S5)(C)C)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=NCC(S5)(C)C)C#N

Origin of Product

United States

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